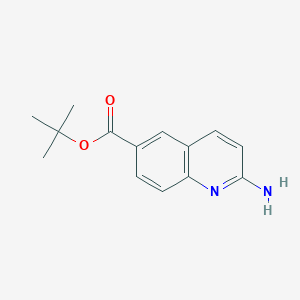

tert-butyl 2-aminoquinoline-6-carboxylate

Description

tert-Butyl 2-aminoquinoline-6-carboxylate is a quinoline derivative featuring a 2-amino substituent and a 6-carboxylate ester group protected by a tert-butyl moiety. This compound is significant in medicinal chemistry and organic synthesis, particularly as a building block for drug intermediates. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . Its aromatic quinoline core contributes to planar rigidity, which can influence binding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOYGLFQUPKQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A common synthetic strategy involves the introduction of the amino group at the 2-position of quinoline followed by esterification at the 6-carboxylate position with a tert-butyl protecting group. The general approach can be summarized as:

- Starting Material: Quinoline derivatives with a carboxylic acid or ester group at the 6-position.

- Amination: Introduction of the amino group at the 2-position via nucleophilic substitution or catalytic amination.

- Protection: Esterification of the carboxyl group with tert-butanol under acidic or catalytic conditions to form the tert-butyl ester.

This method is widely used due to its straightforwardness and the stability of the tert-butyl ester protecting group under various reaction conditions.

Improved Method Using Neutral Starting Materials and Organic Solvents

A patent (CA3087004A1) describes a refined method that enhances yield and purity by utilizing neutral (non-salt) starting materials and an organic solvent medium. The key steps include:

- Step a: Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (formula A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (formula B) in an organic solvent.

- Step b: Adding a base to the mixture.

- Step c: Stirring the reaction mixture to completion.

This method avoids the formation of highly viscous mixtures, simplifies stirring, and improves the overall yield and purity of the target compound. Although the patent focuses on a related compound, the principles of using neutral reagents and organic solvents are applicable to the preparation of tert-butyl 2-aminoquinoline-6-carboxylate, especially in the context of synthesizing quinoline derivatives with amino and ester functionalities.

Amide Linkage Formation via Carbodiimide Coupling (Supporting Methodology)

Another relevant synthetic technique involves coupling free amine intermediates with carboxylic acids using carbodiimide reagents (e.g., EDCI) and additives like 1-hydroxybenzotriazole (HOBt) in solvents such as DMF. This method is useful for:

- Forming amide bonds in complex molecules.

- Achieving high purity through subsequent chromatographic purification.

Though described for 2-amino-thiazole carboxamides, this approach can be adapted for functionalizing the aminoquinoline core or for preparing intermediates leading to this compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct Amination and Esterification | Amination reagents, tert-butanol, acid catalyst | Straightforward, stable tert-butyl ester | May require multiple steps |

| Neutral Starting Materials in Organic Solvent | Neutral amine and ester precursors, base, organic solvent | High yield, reduced viscosity, improved purity | Specific to related carbamate derivatives |

| One-Pot Photocatalyst-Free Cyclodesulfurization | Inorganic base (K2CO3), visible light, isothiocyanates | Mild, scalable, high yields | Indirectly related, requires adaptation |

| Carbodiimide-Mediated Amide Coupling | EDCI, HOBt, DMF solvent | Efficient amide bond formation, high purity | Suitable for intermediate functionalization |

Detailed Research Findings

The patent CA3087004A1 emphasizes the importance of using neutral (non-salt) starting materials to avoid viscous reaction mixtures and improve product isolation. The method involves simple mixing and stirring steps without stringent order of addition, which enhances operational simplicity and scalability.

Photocatalyst-free visible light-mediated cyclodesulfurization offers a green chemistry approach to amination and heterocycle synthesis, with inorganic bases like potassium carbonate promoting the reaction efficiently. This method's mild conditions and high yields suggest potential adaptation for quinoline amino derivatives synthesis.

Carbodiimide coupling reactions remain a gold standard for amide bond formation in complex molecules, with reagents like EDCI and HOBt facilitating efficient coupling in DMF at room temperature. This method is valuable for preparing intermediates or derivatives of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-aminoquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2-nitroquinoline-6-carboxylic acid tert-butyl ester.

Reduction: Reformation of this compound from its nitro derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-aminoquinoline-6-carboxylate is utilized as a precursor for synthesizing various pharmacologically active compounds. Notable applications include:

- Antimalarial Agents : The compound has been explored for its potential in developing new antimalarial drugs, particularly against Plasmodium falciparum strains resistant to existing treatments .

- Antibacterial and Anticancer Agents : Its derivatives have shown promise in inhibiting bacterial growth and cancer cell proliferation, acting through mechanisms such as enzyme inhibition and DNA intercalation .

Biological Studies

This compound serves as an important probe in biological studies aimed at understanding the mechanisms of action of quinoline-based drugs. Key findings include:

- Mechanism of Action : Research indicates that this compound can inhibit enzymes involved in nucleic acid synthesis and intercalate into DNA, disrupting cellular processes essential for replication and transcription .

- Targeting Specific Pathways : It has been shown to target molecular pathways related to disease progression, including kinase inhibition, which is crucial for developing targeted therapies.

Chemical Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules and natural products. Its utility includes:

- Synthesis of Quinoline Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to produce a range of substituted quinoline derivatives .

- Development of Organic Materials : Researchers are investigating its potential applications in creating organic electronic materials and dyes due to its unique electronic properties.

Material Science

The compound's structural characteristics make it suitable for exploration in material science:

- Organic Electronics : There is ongoing research into using this compound in developing organic semiconductors and photovoltaic materials due to its favorable charge transport properties .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: It can inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antibacterial or anticancer effects.

Intercalating DNA: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

Targeting Specific Pathways: It can target specific molecular pathways involved in disease progression, such as the inhibition of kinases or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Amino vs. Methoxy/Hydroxy Groups

Key analogs include:

- tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 121006-53-9): Features a 6-methoxy group and a partially saturated dihydroquinoline ring.

- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: A dihydroisoquinoline derivative with a 6-hydroxy group. The isoquinoline scaffold differs in ring topology, which may affect molecular recognition in biological targets. The hydroxy group introduces hydrogen-bonding capability but requires protection during synthesis .

Table 1: Structural and Functional Comparisons

| Compound Name | CAS Number | Core Structure | Substituents | Key Features |

|---|---|---|---|---|

| tert-Butyl 2-aminoquinoline-6-carboxylate | Not provided | Quinoline | 2-NH₂, 6-CO₂tBu | Aromatic, Boc-protected amine |

| tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | 121006-53-9 | Dihydroquinoline | 6-OCH₃, 1-CO₂tBu | Reduced aromaticity, electron-donating methoxy |

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Not provided | Dihydroisoquinoline | 6-OH, 2-CO₂tBu | Isoquinoline core, acidic hydroxy group |

Ring System Differences: Quinoline vs. Isoquinoline

The quinoline scaffold in the target compound differs from isoquinoline derivatives (e.g., compounds) in the position of the nitrogen atom. This positional isomerism can lead to divergent electronic properties and bioactivity. For instance, isoquinoline derivatives often exhibit distinct binding affinities in neurological targets compared to quinoline-based molecules .

Functional Group Reactivity

- Amino Group (2-position): The 2-amino group in the target compound is nucleophilic, enabling participation in coupling reactions (e.g., amide bond formation). In contrast, methoxy or hydroxy groups in analogs are less reactive in such contexts but may influence solubility and metabolic stability .

- Boc Protection : All compared compounds utilize tert-butyl carboxylate or carbamate groups, which confer stability under basic conditions but are cleavable under acidic conditions. This shared feature simplifies orthogonal protection strategies in multi-step syntheses .

Biological Activity

Tert-butyl 2-aminoquinoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminoquinoline derivatives with tert-butyl esters. Various synthetic routes have been explored to optimize yield and purity, including modifications in reaction conditions and the use of different catalysts. For instance, studies have shown that employing specific solvents can significantly enhance the efficiency of the reaction process.

Antimalarial Activity

Research indicates that derivatives of aminoquinolines, including this compound, exhibit promising antimalarial properties. A study demonstrated that synthesized compounds displayed excellent in vitro antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The results are summarized in Table 1 below:

| Compound | IC50 (nM) | CQ-S Activity | CQ-R Activity |

|---|---|---|---|

| 7a | 3.27 | Excellent | Moderate |

| 7g | 11.16 | High | High |

| 15c | 9.79 | Excellent | High |

These findings suggest that modifications to the side chains of the aminoquinoline scaffold can lead to enhanced antimalarial efficacy, particularly against resistant strains .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated using the MTT assay against Vero cell lines. The selectivity indices ranged significantly, indicating a favorable safety profile for several derivatives. For example:

| Compound | Selectivity Index |

|---|---|

| 7a | 37,281 |

| 7g | 22,727 |

| 15c | 9,852 |

These results highlight that certain derivatives maintain low cytotoxicity while exhibiting potent antimalarial activity .

The primary mechanism through which aminoquinolines exert their antimalarial effects involves inhibition of heme polymerization into hemozoin. This process is critical for the survival of malaria parasites within erythrocytes. The compounds were found to inhibit β-hematin formation in a concentration-dependent manner, with IC50 values ranging from 0.14 to 0.27 mM across various derivatives .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- In Vivo Efficacy : In an animal model study, compounds derived from this scaffold demonstrated significant reductions in parasitemia levels after four days of treatment.

- Combination Therapies : Investigations into combination therapies with other antimalarials have shown synergistic effects, enhancing overall efficacy and reducing the likelihood of resistance development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-aminoquinoline-6-carboxylate, and what reagents/conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step protocols. For example, a related quinoline derivative (tert-butyl 7,8,9,10-tetrahydro-6H-6,9-epiminocyclohepta[b]quinoxaline-12-carboxylate) was synthesized using NaH as a base in THF, with dimethyl carbonate as an electrophile, followed by column chromatography purification (70% yield) . Key factors include inert atmosphere (N₂/Ar), controlled temperature (0°C to room temperature), and stoichiometric ratios of reagents. Adjusting reaction time and purification methods (e.g., gradient elution in chromatography) can optimize yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they interpreted?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the tert-butyl group (singlet at ~1.4 ppm for 9H) and aromatic protons (δ 6.8–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies the carboxylate ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹). X-ray crystallography (using SHELX programs ) provides definitive structural confirmation if crystals are obtainable.

Q. What are the typical functional group transformations feasible for this compound in medicinal chemistry?

- Answer : The tert-butyl carboxylate can be deprotected under acidic conditions (e.g., HCl/dioxane) to yield a free carboxylic acid. The 2-amino group enables nucleophilic substitutions (e.g., acylation, sulfonation) or coupling reactions (e.g., Buchwald-Hartwig amination). The quinoline core allows electrophilic aromatic substitution (e.g., halogenation at the 4-position) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS discrepancies) for derivatives of this compound?

- Answer : Contradictions often arise from rotational isomers, residual solvents, or impurities. Strategies include:

- Dynamic NMR to study exchange processes (e.g., tert-butyl group rotation).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for unambiguous structural assignment .

- High-purity solvents and rigorous drying (e.g., molecular sieves) to eliminate interference .

Q. What computational methods are effective in predicting the biological activity of this compound analogs?

- Answer : Molecular docking (AutoDock, Schrödinger) can model interactions with target proteins (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models trained on similar quinoline derivatives (e.g., tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate with lipid-regulatory activity ) identify critical substituents. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.

Q. How can synthetic protocols be adapted to improve enantiomeric purity in chiral derivatives of this compound?

- Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ruthenium complexes) can enhance enantioselectivity. Chiral HPLC with amylose/cellulose columns resolves racemic mixtures. For example, tert-butyl 6-aminopyridin-2-ylcarbamate derivatives achieved ≥97% purity via titrimetric analysis .

Q. What strategies mitigate oxidative degradation of the tert-butyl group during long-term storage?

- Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Antioxidants (e.g., BHT at 0.01% w/w) inhibit radical-mediated oxidation . Purity monitoring via GC-MS or HPLC every 3–6 months ensures stability .

Methodological Framework for Experimental Design

Q. How should researchers design assays to evaluate the pharmacokinetic (PK) properties of this compound?

- Answer :

- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO.

- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Protein Binding : Equilibrium dialysis with plasma albumin.

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Assess significance via ANOVA with Tukey’s post-hoc test. For EC₅₀/IC₅₀ comparisons, use extra sum-of-squares F-test to determine curve equivalence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.